molecular formula C11H17N5 B15047905 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15047905
M. Wt: 219.29 g/mol
InChI Key: HQKZWULTWXFLRL-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings connected via a methylamine linker. The first pyrazole ring is substituted at the 1- and 5-positions with methyl groups, while the second pyrazole ring has methyl groups at the 1- and 4-positions. This structural arrangement confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-7-15(3)14-11(8)12-5-10-6-13-16(4)9(10)2/h6-7H,5H2,1-4H3,(H,12,14)

InChI Key

HQKZWULTWXFLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as iodine or transition metals can be employed to facilitate the cyclocondensation process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine, 1,3-dicarbonyl compounds, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Amines

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Purity Source
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Not explicitly provided ~245 (estimated) Not provided Dual pyrazole cores; 1,5-dimethyl and 1,4-dimethyl groups N/A Target compound
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C₁₄H₂₀N₄O 245.33 1006464-99-8 Pyrazole core + 4-methoxyphenyl group 95%
[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₂F₃N₃O₂ 299.25 937605-76-0 Pyrazole core + 2,3-difluorophenyl group 95%
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine C₁₄H₂₁ClN₄ 280.80 1856042-67-5 Pyrazole core + dimethylamino-benzyl group N/A
(1-Benzyl-1H-pyrazol-4-yl)methylamine C₁₂H₁₅N₃ 201.27 956438-25-8 Pyrazole core + benzyl and methyl groups N/A

Substituent Effects and Functional Implications

Electron-Donating vs. In contrast, the 2,3-difluorophenyl substituent in adds electron-withdrawing effects, which may influence hydrogen-bonding interactions or acidity (see for hydrogen-bonding patterns).

Steric Considerations :

  • The benzyl group in adds steric bulk, which could hinder intermolecular interactions or reduce reactivity at the amine center compared to smaller substituents like methyl.

Molecular Weight Trends :

  • The lowest molecular weight (201.27) is observed in , while has the highest (299.25) due to fluorine atoms and additional oxygen moieties. The target compound’s estimated weight (~245) aligns with mid-range derivatives.

Crystallographic and Computational Tools

While direct crystallographic data for the target compound are absent, tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used for analyzing pyrazole derivatives’ crystal structures . These tools could elucidate how substituent patterns influence packing efficiency or hydrogen-bonding networks.

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key research findings and case studies.

The compound belongs to a class of pyrazole derivatives known for their diverse biological activities. The synthesis typically involves the condensation reaction of 1,5-dimethylpyrazole with appropriate aldehydes or ketones under basic conditions. The structural formula is represented as follows:

C10H15N5\text{C}_{10}\text{H}_{15}\text{N}_5

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer activity against various cancer cell lines. The compound has shown efficacy in inhibiting the growth of lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. For instance:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)26
MDA-MB-231 (Breast)3.79
HepG2 (Liver Cancer)3.25

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometry analyses in treated cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. Studies have indicated that these compounds can significantly reduce inflammation markers in vitro.

Study 1: Antitumor Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. The compound exhibited significant antiproliferative effects on MDA-MB-231 and A549 cell lines with IC50 values indicating strong cytotoxicity .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. This finding underscores the potential of this compound as a therapeutic agent targeting tumor cells through oxidative mechanisms .

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